2,3-Bis(sulphooxy)propyl oleate
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Overview
Description
2,3-Bis(sulphooxy)propyl oleate is a chemical compound with the molecular formula C21H40O10S2 It is characterized by the presence of sulphooxy groups attached to a propyl oleate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(sulphooxy)propyl oleate typically involves the esterification of oleic acid with 2,3-dihydroxypropyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and maintaining a specific temperature range to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, including oleic acid and 2,3-dihydroxypropyl sulfate, are mixed in reactors equipped with temperature and pressure control systems. The reaction is monitored to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(sulphooxy)propyl oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulphooxy groups to hydroxyl groups.
Substitution: The sulphooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
2,3-Bis(sulphooxy)propyl oleate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its therapeutic effects.
Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,3-Bis(sulphooxy)propyl oleate involves its interaction with molecular targets such as enzymes and cell membranes. The sulphooxy groups play a crucial role in modulating the compound’s activity by forming hydrogen bonds and electrostatic interactions with target molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(hydroxy)propyl oleate: Lacks the sulphooxy groups, resulting in different chemical properties and applications.
2,3-Bis(sulphooxy)propyl stearate: Similar structure but with a stearate backbone instead of oleate, leading to variations in physical and chemical properties.
Uniqueness
2,3-Bis(sulphooxy)propyl oleate is unique due to the presence of sulphooxy groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
94970-42-0 |
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Molecular Formula |
C21H40O10S2 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
2,3-disulfooxypropyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C21H40O10S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)29-18-20(31-33(26,27)28)19-30-32(23,24)25/h9-10,20H,2-8,11-19H2,1H3,(H,23,24,25)(H,26,27,28)/b10-9- |
InChI Key |
NPRMOGCTZRQUFS-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COS(=O)(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COS(=O)(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
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